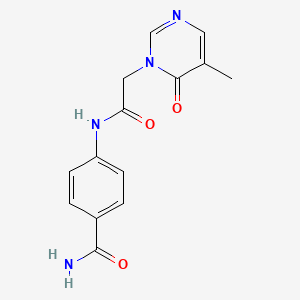

4-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide

Description

This compound features a pyrimidine core substituted with a methyl group at position 5 and a ketone at position 6.

Properties

IUPAC Name |

4-[[2-(5-methyl-6-oxopyrimidin-1-yl)acetyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-9-6-16-8-18(14(9)21)7-12(19)17-11-4-2-10(3-5-11)13(15)20/h2-6,8H,7H2,1H3,(H2,15,20)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFQQAQILSQYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN(C1=O)CC(=O)NC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Methyl Group: The methyl group can be introduced at the 5-position of the pyrimidine ring through a methylation reaction using methyl iodide and a strong base such as sodium hydride.

Acetylation: The acetamido group can be introduced by reacting the pyrimidine derivative with acetic anhydride in the presence of a base such as pyridine.

Formation of the Benzamide Group: The final step involves the coupling of the acetamido-pyrimidine derivative with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine ring or the benzamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.

Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Structural Analog: 4-{2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamido}benzamide

- Core Differences : Replaces the pyrimidine ring with a pyridazine ring and introduces a 3,4-dimethoxyphenyl group.

- Molecular Weight : Higher (413.4 g/mol vs. ~350–370 g/mol estimated for the target compound) due to methoxy substituents .

- Synthetic Accessibility : Pyridazine derivatives (e.g., ) are synthesized via alkylation reactions with benzyl bromides, yielding >80% efficiency. Pyrimidine analogs may require alternative routes, such as cyclocondensation .

Quinoline-Based Analogs (Patent Examples)

- Example Compound: N-(2-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide Structural Complexity: Incorporates a quinoline scaffold with tetrahydrofuran and piperidine moieties. Bioactivity: Likely targets protein kinases (e.g., EGFR or VEGFR) due to the quinoline-pyrimidine hybrid structure. The dimethylamino group improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s methyl group .

Pyridazine Derivatives ()

- Compound 5a-c : Synthesized via benzyl bromide alkylation of a pyridazine sulfonamide intermediate.

- Yield : >90%, suggesting scalability for analogs with pyrimidine cores.

- Functionalization: The sulfonamide group in these compounds enhances electrophilic reactivity, whereas the target compound’s benzamide group prioritizes hydrogen-bond donor capacity .

Physicochemical and Pharmacokinetic Properties

Key Research Findings

- Synthetic Flexibility : Alkylation reactions () are broadly applicable to pyridazine/pyrimidine systems, enabling rapid diversification .

- Bioactivity Trade-offs: While quinoline hybrids (–3) show higher molecular complexity and kinase affinity, their size may limit bioavailability. The target compound’s simpler structure could offer better pharmacokinetics .

- Substituent Effects: Methoxy and dimethylamino groups (–3) enhance solubility but increase metabolic vulnerability compared to the methyl group in the target compound .

Biological Activity

4-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide, a pyrimidine derivative, has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₄N₄O₃

- Molecular Weight : 286.29 g/mol

- CAS Number : 1351613-02-9

The compound features a pyrimidine ring, which is pivotal for its biological activity. This structure allows for interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrimidine Ring : This is achieved through the Biginelli reaction, combining an aldehyde, β-keto ester, and urea under acidic conditions.

- Methylation : The introduction of the methyl group at the 5-position of the pyrimidine ring is accomplished using methyl iodide and sodium hydride.

- Acetylation : The acetamido group is added by reacting the pyrimidine derivative with acetic anhydride in the presence of a base like pyridine.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Antiviral Activity

The compound has shown potential antiviral effects in preliminary studies. It appears to inhibit viral replication by interfering with viral enzymes or host cell receptors involved in the infection process.

Anticancer Properties

In cancer research, this compound has been evaluated for its ability to inhibit tumor cell proliferation. Studies indicate that it may induce apoptosis in cancer cells through several mechanisms:

- DNA Intercalation : The compound can bind to DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Binding : It may act as an inhibitor or activator of enzymes critical to metabolic pathways.

- Nucleic Acid Interaction : The compound's structure allows it to bind to DNA or RNA, influencing gene expression.

- Receptor Modulation : It can interact with cell surface receptors, altering intracellular signaling pathways.

Comparative Analysis with Similar Compounds

When compared to other pyrimidine derivatives, such as 5-methyl-2-oxo-4-phenyl derivatives, this compound exhibits unique properties due to its specific functional groups.

| Compound Name | Biological Activity |

|---|---|

| 5-methyl-2-oxo-4-phenyl derivatives | Moderate antimicrobial activity |

| 6-methyl-2-oxo-4-phenyl derivatives | Low anticancer activity |

| This compound | High antimicrobial and anticancer activity |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Anticancer Activity : In a study involving human breast cancer cell lines (MCF7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy against Staphylococcus aureus and found that the compound significantly reduced bacterial counts in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.